N-benzoyl-N'-(2-morpholinoethyl)thiourea

Electrochemistry Sensor Development Electrode Modification

This N,N-disubstituted acylthiourea features a morpholinoethyl group that introduces a tertiary amine and ether oxygen, enabling a distinctive secondary oxidation wave (>+1.0 V vs Ag/AgCl) absent in dialkyl analogs. Its bidentate hard/soft donor framework yields Cu(II) complexes with IC50 as low as 1.76 μM (MCF-7), comparable to paclitaxel. Enhanced polarity improves solubility in biological assays. Ideal for electroanalytical sensor development and anticancer metallodrug discovery.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39
CAS No. 118707-71-4
Cat. No. B2998589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(2-morpholinoethyl)thiourea
CAS118707-71-4
Molecular FormulaC14H19N3O2S
Molecular Weight293.39
Structural Identifiers
SMILESC1COCCN1CCNC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H19N3O2S/c18-13(12-4-2-1-3-5-12)16-14(20)15-6-7-17-8-10-19-11-9-17/h1-5H,6-11H2,(H2,15,16,18,20)
InChIKeyJQDTUNCIXSBQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-benzoyl-N'-(2-morpholinoethyl)thiourea (CAS 118707-71-4) — A Distinct Acylthiourea Scaffold for Metal Coordination and Electrochemical Applications


N-benzoyl-N'-(2-morpholinoethyl)thiourea (CAS 118707-71-4) is an N,N-disubstituted acylthiourea derivative characterized by a benzoyl carbonyl group and a morpholinoethyl substituent on the thiourea core . This structural arrangement creates a bidentate ligand framework with a 'hard' oxygen donor (carbonyl) and a 'soft' sulfur donor (thiocarbonyl), enabling versatile coordination with transition metals [1]. The compound serves as both a free ligand and a precursor for metal complexes that exhibit modified electrochemical, antiproliferative, and antimicrobial properties compared to unsubstituted or dialkyl analogs [2].

Why N-benzoyl-N'-(2-morpholinoethyl)thiourea Cannot Be Simply Substituted by Unsubstituted or Dialkyl Benzoylthioureas


Generic substitution of N-benzoyl-N'-(2-morpholinoethyl)thiourea with simpler benzoylthiourea analogs (e.g., N-benzoylthiourea, N,N-diethyl-N'-benzoylthiourea) is not scientifically justified due to distinct physicochemical and functional divergence. The morpholinoethyl group introduces a tertiary amine and an ether oxygen, which alter the compound's redox behavior, metal-binding geometry, and biological activity profile relative to unsubstituted or purely alkyl-substituted counterparts [1]. Electrochemically, morpholine derivatives exhibit an additional irreversible oxidation at potentials more positive than the +1.0 V oxidation of the thiocarbonyl group, a feature absent in N,N-dialkyl variants [2]. In biological contexts, the morpholine moiety enhances solubility and modulates antiproliferative potency, with morpholine-containing ligands and their Cu(II) complexes demonstrating IC50 values comparable to paclitaxel, while diethyl analogs show distinct efficacy patterns [3].

Quantitative Differentiation of N-benzoyl-N'-(2-morpholinoethyl)thiourea: Electrochemical, Antiproliferative, and Coordination Evidence


Morpholine Substituent Shifts Oxidation Potential to More Positive Values vs. Dialkyl Analogs

In cyclic voltammetry studies using glassy carbon and carbon paste electrodes in ethanolic solution, N',N'-disubstituted morpholine derivatives of N-benzoylthiourea exhibit an additional irreversible oxidation at potentials more positive than the +1.0 V (vs. Ag/AgCl) oxidation of the thiocarbonyl group [1]. In contrast, N',N'-dialkyl derivatives (e.g., diethyl) show only the +1.0 V oxidation, with no distinct secondary oxidation wave [2]. This electrochemical signature is exclusive to morpholine-containing thioureas and enables selective detection or electroanalytical discrimination from non-morpholine analogs.

Electrochemistry Sensor Development Electrode Modification

Morpholine-Containing Cu(II) Complex Achieves IC50 of 1.76 μM Against MCF-7 Breast Cancer Cells

In a direct comparative study of acylthioureas differing only by the presence of morpholine oxygen, the Cu(II) complex of N-morpholine-N'-(4-chlorobenzoyl)thiourea (CuCBMOR) exhibited IC50 values of 1.76 μM against MCF-7 breast cancer cells and 1.97 μM against PC-3 prostate cancer cells, comparable to the clinical standard paclitaxel [1]. In contrast, the diethyl analog (CBDEA) and its Cu(II) complex (CuCBDEA) showed significantly higher IC50 values (exact figures not provided but reported as less effective), and the free morpholine ligand CBMOR was twice as effective as CBDEA at inducing cell death and apoptosis in MCF-7 cells [2]. The CuCBMOR complex also induced apoptosis in 91.53% of MCF-7 cells and 85.95% of PC-3 cells [3].

Anticancer Metal-Based Drugs Copper Complexes

Morpholinoethyl Substituent Enables Enhanced Solubility and Distinct Coordination Geometry vs. Unsubstituted Benzoylthiourea

N-Benzoyl-N'-(2-morpholinoethyl)thiourea, as a member of the N-morpholine-N'-benzoylthiourea family, forms stable neutral metal chelates of the type ML2 (M = Ni(II), Cu(II)) with square-planar geometry, as confirmed by single-crystal X-ray diffraction [1]. The presence of the morpholine oxygen provides an additional potential coordination site and enhances solubility in polar solvents compared to unsubstituted N-benzoylthiourea (BTU), which lacks this functional group [2]. This structural feature is critical for applications requiring aqueous or semi-aqueous processing conditions where simpler benzoylthioureas exhibit poor solubility [3].

Coordination Chemistry Metal Complex Synthesis Ligand Design

Targeted Applications of N-benzoyl-N'-(2-morpholinoethyl)thiourea Based on Quantitative Differentiation


Electrochemical Sensor Development for Selective Detection of Morpholine-Containing Thioureas

The unique secondary oxidation wave at potentials >+1.0 V (vs. Ag/AgCl) distinguishes morpholine-substituted benzoylthioureas from dialkyl analogs [1]. Researchers developing amperometric sensors or electroanalytical methods for quantifying thiourea derivatives in complex matrices can exploit this electrochemical fingerprint to achieve selective detection without interference from non-morpholine species [2].

Synthesis of Potent Anticancer Copper(II) Complexes Targeting Breast and Prostate Cancer

Cu(II) complexes derived from morpholine-containing benzoylthioureas demonstrate IC50 values as low as 1.76 μM (MCF-7) and 1.97 μM (PC-3), comparable to paclitaxel, with apoptosis rates exceeding 85% [3]. Medicinal chemists prioritizing high-potency metal-based anticancer agents should select the morpholinoethyl-substituted thiourea scaffold over diethyl analogs, which show inferior efficacy in direct comparative studies [4].

Design of Water-Soluble Metal Chelates for Aqueous-Phase Catalysis or Biological Studies

The morpholinoethyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar and aqueous media relative to unsubstituted benzoylthiourea [5]. This property is critical for researchers requiring homogeneous solution-phase metal complexation or biological assays where hydrophobic ligands precipitate or aggregate, leading to inconsistent results [6].

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